5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol
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Overview
Description
5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol is a complex organic compound that features a unique combination of functional groups, including a nitro group, an imidazole ring, a tert-butyl group, a hydroxyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving an amido-nitrile precursor The hydroxyl and methoxy groups are then introduced through selective functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents that are efficient and sustainable are often employed to ensure high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used for substitution reactions.
Major Products
Oxidation: Conversion of the hydroxyl group to a carbonyl group results in the formation of a ketone or aldehyde.
Reduction: Reduction of the nitro group yields an amine derivative.
Substitution: Substitution of the methoxy group can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects . The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used as an antiprotozoal and antibacterial agent.
Ornidazole: Another nitroimidazole with similar applications in treating infections.
Uniqueness
5-Nitro-1-methyl-imidazolyl-6-tert-butyl-5-hydroxy-2-methoxy-phenyl-carbinol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, potentially affecting the compound’s reactivity and interactions with biological targets .
Properties
CAS No. |
83940-41-4 |
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Molecular Formula |
C16H21N3O5 |
Molecular Weight |
335.35 g/mol |
IUPAC Name |
2-tert-butyl-3-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)13-9(20)6-7-10(24-5)12(13)14(21)15-17-8-11(18(15)4)19(22)23/h6-8,14,20-21H,1-5H3 |
InChI Key |
ACPNSCZYTIZEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1C(C2=NC=C(N2C)[N+](=O)[O-])O)OC)O |
Origin of Product |
United States |
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